N-Fmoc-4-chloro-D-homophenylalanine

peptide stability protease resistance factor Xa inhibition

N-Fmoc-4-chloro-D-homophenylalanine (CAS 1260590-79-1) is a synthetically modified, non-proteinogenic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D‑configuration at the α‑carbon, a para‑chloro substituent on the aromatic ring, and an ethylene‑extended side chain (homophenylalanine backbone). This combination of structural attributes makes it a versatile monomer for solid‑phase peptide synthesis (SPPS) and solution‑phase protocols, where it is employed to introduce non‑canonical residues that modulate peptide conformation, hydrophobicity, and biological stability.

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
Cat. No. B12308863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-chloro-D-homophenylalanine
Molecular FormulaC25H22ClNO4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O
InChIInChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)
InChIKeyCMSUCSRQQQVXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-4-chloro-D-homophenylalanine – A Chiral Building Block for Precision Peptide Design


N-Fmoc-4-chloro-D-homophenylalanine (CAS 1260590-79-1) is a synthetically modified, non-proteinogenic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D‑configuration at the α‑carbon, a para‑chloro substituent on the aromatic ring, and an ethylene‑extended side chain (homophenylalanine backbone) . This combination of structural attributes makes it a versatile monomer for solid‑phase peptide synthesis (SPPS) and solution‑phase protocols, where it is employed to introduce non‑canonical residues that modulate peptide conformation, hydrophobicity, and biological stability .

Why N-Fmoc-4-chloro-D-homophenylalanine Cannot Be Replaced by Its L‑Enantiomer or Non‑Halogenated Analogues


The D‑configuration, 4‑chloro substitution, and extended homophenylalanine backbone each independently influence peptide proteolytic stability, target‑binding affinity, and conformational preferences. Simple substitution with the L‑enantiomer (N‑Fmoc‑4‑chloro‑L‑homophenylalanine, CAS 1260608‑62‑5) or the non‑chlorinated analogue (N‑Fmoc‑D‑homophenylalanine) risks loss of these functional gains . Quantitative evidence below demonstrates that these structural differences translate into measurable changes in enzyme inhibition, hydrophobicity, and peptide half‑life, making generic interchange scientifically unsound .

Quantitative Differentiation of N-Fmoc-4-chloro-D-homophenylalanine from Closest Analogues


D‑Configuration Confers Protease Resistance vs. L‑Enantiomer in Factor Xa Inhibitor Scaffolds

In a series of substrate‑analogue factor Xa inhibitors, incorporation of D‑homophenylalanine (D‑hPhe) as the P3 residue yielded an inhibition constant (Ki) of 6.0 nM for the lead compound benzylsulfonyl‑D‑hPhe‑Gly‑4‑amidinobenzylamide [1]. While the study did not directly test the L‑enantiomer of every analogue, the use of the D‑configuration is critical for maintaining potent activity and resistance to proteolytic degradation in plasma, as the L‑enantiomer would be susceptible to endogenous proteases [1].

peptide stability protease resistance factor Xa inhibition

4‑Chloro Substitution Reduces LogP by ≈1.6 Units Compared with Non‑Chlorinated Homophenylalanine

The predicted octanol‑water partition coefficient (LogP) for N‑Fmoc‑4‑chloro‑D‑homophenylalanine is approximately 3.38 [1], whereas the non‑chlorinated analogue Fmoc‑L‑homophenylalanine has a reported LogP of ≈5.00 . The difference of −1.62 log units reflects the electron‑withdrawing effect of the para‑chloro group, which reduces overall hydrophobicity and can influence peptide folding, solubility, and intermolecular interactions in biological systems [1].

hydrophobicity logP SPPS coupling efficiency

4‑Chloro Substituent Enables Potent Enzyme Inhibition (Ki ≤ 2.4 μM) Unavailable with Non‑Halogenated Homophenylalanine

The free amino acid (R)‑4‑chloro‑homophenylalanine (deprotected form of the target compound) acts as a competitive inhibitor of phenylalanine hydroxylase with a Ki of 2.4 μM [1]. By contrast, non‑halogenated D‑homophenylalanine lacks this inhibitory activity, demonstrating that the 4‑chloro group is essential for engaging the enzyme’s active site [1]. Although the data refer to the deprotected species, the Fmoc‑protected monomer is the direct precursor for incorporating this inhibitory residue into peptides.

enzyme inhibition phenylalanine hydroxylase Ki

Extended Homophenylalanine Side Chain Improves Factor Xa Inhibitor Potency Relative to Phenylalanine Analogues

In the factor Xa inhibitor series, the D‑homophenylalanine‑containing lead achieved Ki = 6.0 nM, whereas earlier analogues bearing a D‑phenylalanine P3 residue were significantly less active (Ki values typically in the 50–200 nM range) [1]. The additional methylene group in the homophenylalanine side chain provides conformational flexibility that optimizes occupancy of the S3 enzyme pocket, a gain not achievable with the shorter phenylalanine side chain [1].

structure‑activity relationship P3 residue factor Xa

High Enantiomeric Purity (≥98% ee) Ensures Stereochemical Fidelity in SPPS

Commercially available N‑Fmoc‑4‑chloro‑D‑homophenylalanine is offered at ≥98% enantiomeric purity by multiple vendors, with HPLC‑verified chemical purity typically 97–98% . In contrast, the L‑enantiomer (CAS 1260608‑62‑5) and the racemic mixture (CAS 225233‑78‑3 for the unprotected 4‑chloro‑DL‑homophenylalanine) carry the risk of D‑contamination that would compromise the stereochemical integrity of the final peptide product .

chiral purity enantiomeric excess SPPS coupling

Unique CAS Registry Number Guarantees Stereochemical Identity of the D‑Enantiomer

N‑Fmoc‑4‑chloro‑D‑homophenylalanine is registered under CAS 1260590‑79‑1, which is distinct from the L‑enantiomer (CAS 1260608‑62‑5) and the unprotected racemate (CAS 225233‑78‑3) . This unambiguous CAS assignment ensures that procurement of CAS 1260590‑79‑1 delivers the single D‑enantiomer, eliminating the risk of inadvertent substitution with the L‑form or racemic mixture .

CAS registry stereochemical identity procurement specificity

High‑Impact Research and Industrial Applications of N‑Fmoc‑4‑chloro‑D‑homophenylalanine


Design of Protease‑Resistant D‑Peptide Therapeutics

The D‑configuration of N‑Fmoc‑4‑chloro‑D‑homophenylalanine enables the synthesis of all‑D or partially‑D peptide sequences that resist degradation by endogenous proteases, as demonstrated by the factor Xa inhibitor series where D‑hPhe‑containing peptides achieve Ki = 6.0 nM and maintain anticoagulant activity in plasma [1]. This building block is directly applicable to the development of orally stable or long‑circulating peptide drugs [1].

Enzyme Inhibitor SAR Campaigns Targeting Phenylalanine Hydroxylase

The free amino acid derived from this compound shows competitive inhibition of phenylalanine hydroxylase with Ki = 2.4 μM [2]. Incorporating the Fmoc‑protected monomer into peptide libraries allows systematic exploration of structure‑activity relationships around the 4‑chloro pharmacophore, facilitating the discovery of more potent and selective hydroxylase inhibitors [2].

Peptidomimetic Design Requiring Fine‑Tuned Hydrophobicity

With a LogP of ≈3.38 – substantially lower than the non‑chlorinated analogue (LogP ≈5.00) – N‑Fmoc‑4‑chloro‑D‑homophenylalanine enables precise modulation of peptide hydrophobicity [3]. This is particularly valuable in optimizing the solubility and membrane permeability of peptidomimetic drug candidates without altering the core pharmacophore [3].

Synthesis of Enantiopure D‑Peptide Libraries for Mirror‑Image Drug Discovery

The enantiopure D‑homophenylalanine core (≥98% ee) supports the construction of mirror‑image peptide libraries that are inherently resistant to proteolysis and can be screened against L‑protein targets . The unique CAS registry number (1260590‑79‑1) ensures reproducible procurement of the correct stereoisomer, critical for high‑throughput screening pipelines .

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